17-Cyclopropylmethyl-3,14-beta-dihydroxy-4,5-alpha-epoxy-6-beta-[(3'-methoxy)phenylacetamido]morphinan
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Overview
Description
17-cyclopropylmethyl-3,14-beta-dihydroxy-4,5-alpha-epoxy-6-beta-[(3’-methoxy)phenylacetamido]morphinan is a synthetic compound known for its interaction with opioid receptors. This compound is part of a class of molecules that have been extensively studied for their potential therapeutic applications, particularly in pain management and opioid addiction treatment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 17-cyclopropylmethyl-3,14-beta-dihydroxy-4,5-alpha-epoxy-6-beta-[(3’-methoxy)phenylacetamido]morphinan involves multiple steps, starting from basic organic compounds. The process typically includes the formation of intermediate compounds through various chemical reactions such as oxidation, reduction, and substitution . For instance, the preparation of the side chain involves reactions with reagents like hydrogen peroxide (H2O2), acetic acid (HOAc), and trimethylsilyl chloride (TMSCl) .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pH, and reaction times, as well as the use of catalysts and solvents to facilitate the reactions .
Chemical Reactions Analysis
Types of Reactions
17-cyclopropylmethyl-3,14-beta-dihydroxy-4,5-alpha-epoxy-6-beta-[(3’-methoxy)phenylacetamido]morphinan undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide (H2O2), acetic acid (HOAc), and trimethylsilyl chloride (TMSCl). Reaction conditions such as temperature, pH, and solvent choice are critical for the successful completion of these reactions .
Major Products Formed
The major products formed from these reactions are typically intermediate compounds that are further processed to yield the final product, 17-cyclopropylmethyl-3,14-beta-dihydroxy-4,5-alpha-epoxy-6-beta-[(3’-methoxy)phenylacetamido]morphinan .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a model molecule to study the interactions between synthetic opioids and opioid receptors. It helps in understanding the structure-activity relationship and the development of new opioid receptor ligands .
Biology
In biological research, it is used to study the effects of opioid receptor activation and inhibition on cellular processes. This includes research on pain pathways, addiction mechanisms, and receptor signaling .
Medicine
It acts as an agonist or antagonist at opioid receptors, providing therapeutic effects while minimizing side effects .
Industry
In the pharmaceutical industry, this compound is used in the development of new analgesics and addiction treatments. It serves as a lead compound for the synthesis of new drugs with improved efficacy and safety profiles .
Mechanism of Action
The compound exerts its effects by binding to opioid receptors, particularly the mu (MOR) and kappa (KOR) opioid receptors. This binding triggers a cascade of intracellular events that result in the modulation of pain signals and other physiological responses. The molecular targets include G-protein coupled receptors (GPCRs) and downstream signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Naltrexone: An opioid receptor antagonist used in the treatment of opioid and alcohol dependence.
Naloxone: An opioid antagonist used to reverse opioid overdose.
Buprenorphine: A partial opioid agonist used in pain management and opioid addiction treatment.
Uniqueness
What sets 17-cyclopropylmethyl-3,14-beta-dihydroxy-4,5-alpha-epoxy-6-beta-[(3’-methoxy)phenylacetamido]morphinan apart is its dual activity at both mu and kappa opioid receptors, providing a balanced approach to pain management and addiction treatment. Its unique structure allows for selective binding and modulation of these receptors, offering therapeutic benefits with reduced side effects .
Properties
Molecular Formula |
C29H34N2O5 |
---|---|
Molecular Weight |
490.6 g/mol |
IUPAC Name |
N-[3-(cyclopropylmethyl)-4a,9-dihydroxy-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl]-2-(3-methoxyphenyl)acetamide |
InChI |
InChI=1S/C29H34N2O5/c1-35-20-4-2-3-18(13-20)14-24(33)30-21-9-10-29(34)23-15-19-7-8-22(32)26-25(19)28(29,27(21)36-26)11-12-31(23)16-17-5-6-17/h2-4,7-8,13,17,21,23,27,32,34H,5-6,9-12,14-16H2,1H3,(H,30,33) |
InChI Key |
NDMFIPAPAHHNRM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)CC(=O)NC2CCC3(C4CC5=C6C3(C2OC6=C(C=C5)O)CCN4CC7CC7)O |
Origin of Product |
United States |
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